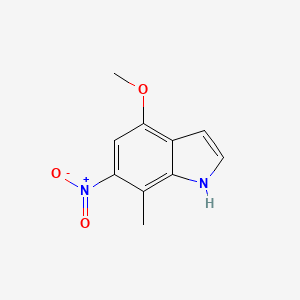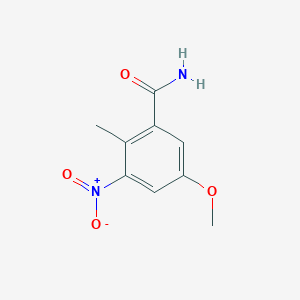
2-(4-メトキシフェノキシ)エタン-1-スルホニルクロリド
概要
説明
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₄S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxyphenoxy group attached to an ethane sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学的研究の応用
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(4-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{2-(4-Methoxyphenoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous conditions, often with the addition of a base such as sodium hydroxide to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Sulfonyl Hydrides: Formed from reduction reactions.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-(4-Methoxyphenyl)ethane-1-sulfonyl chloride: Similar structure but lacks the phenoxy group.
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride: Contains a chlorophenoxy group instead of a methoxyphenoxy group.
2-(4-Methylphenoxy)ethane-1-sulfonyl chloride: Contains a methylphenoxy group instead of a methoxyphenoxy group.
The uniqueness of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride lies in its specific functional groups, which impart distinct reactivity and properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-methoxyphenoxy)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVPAQVZZIIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)







![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)

![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
